molecular formula C15H21O4P B14527708 Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate CAS No. 62517-87-7

Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate

Cat. No.: B14527708
CAS No.: 62517-87-7
M. Wt: 296.30 g/mol
InChI Key: NQLILTQFEPCKSI-UHFFFAOYSA-N
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Description

Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cyclopentyl ring with a phenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate typically involves the reaction of a cyclopentyl derivative with a phosphonate ester. One common method includes the use of dialkyl phosphites and aldehydes under controlled conditions to form the desired phosphonate ester . The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism by which Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can form strong bonds with metal ions and enzymes, influencing their activity and function. The pathways involved often include the inhibition of specific enzymes or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl [2-oxo-2-(3-phenylcyclopentyl)ethyl]phosphonate is unique due to the presence of the phenyl group on the cyclopentyl ring, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable for specific applications .

Properties

CAS No.

62517-87-7

Molecular Formula

C15H21O4P

Molecular Weight

296.30 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(3-phenylcyclopentyl)ethanone

InChI

InChI=1S/C15H21O4P/c1-18-20(17,19-2)11-15(16)14-9-8-13(10-14)12-6-4-3-5-7-12/h3-7,13-14H,8-11H2,1-2H3

InChI Key

NQLILTQFEPCKSI-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(CC(=O)C1CCC(C1)C2=CC=CC=C2)OC

Origin of Product

United States

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